molecular formula C12H12N2O B6185685 methyl[(naphthalen-1-yl)methyl]nitrosoamine CAS No. 296760-88-8

methyl[(naphthalen-1-yl)methyl]nitrosoamine

Cat. No.: B6185685
CAS No.: 296760-88-8
M. Wt: 200.24 g/mol
InChI Key: BQXBCROAMKLKCO-UHFFFAOYSA-N
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Description

Methyl[(naphthalen-1-yl)methyl]nitrosoamine is a chemical compound with the molecular formula C12H12N2O. It is also known by other names such as N-Nitroso Terbinafine EP Impurity A and N-Methyl-N-(1-naphthylmethyl)nitrous Amide . This compound is a derivative of naphthalene and is characterized by the presence of a nitroso group attached to a methylated naphthylmethylamine structure.

Preparation Methods

The synthesis of methyl[(naphthalen-1-yl)methyl]nitrosoamine typically involves the nitrosation of N-methyl-1-naphthalenemethylamine. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid . The reaction conditions, including temperature and pH, are carefully monitored to ensure the selective formation of the nitroso compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl[(naphthalen-1-yl)methyl]nitrosoamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl[(naphthalen-1-yl)methyl]nitrosoamine has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl[(naphthalen-1-yl)methyl]nitrosoamine involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic and carcinogenic effects . The molecular targets include enzymes and genetic material, and the pathways involved are related to nitrosation reactions and subsequent cellular responses.

Comparison with Similar Compounds

Methyl[(naphthalen-1-yl)methyl]nitrosoamine can be compared with other nitroso compounds such as:

The uniqueness of this compound lies in its specific structure, which combines the naphthalene moiety with a nitroso group, leading to distinct chemical and biological properties.

Properties

CAS No.

296760-88-8

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-methyl-N-(naphthalen-1-ylmethyl)nitrous amide

InChI

InChI=1S/C12H12N2O/c1-14(13-15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3

InChI Key

BQXBCROAMKLKCO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC2=CC=CC=C21)N=O

Purity

95

Origin of Product

United States

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